REACTION_CXSMILES
|
C(O[C:5]([O:9]C(=O)C)(C)[CH:6]=[CH2:7])(=O)C.[C:13]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([CH2:16][CH3:17])([CH3:15])[CH3:14].B(F)(F)F.[CH3:28]COCC>[Ti](Cl)(Cl)(Cl)Cl.Cl>[C:13]([C:18]1[CH:19]=[CH:20][C:21]([CH2:28][CH:5]([CH3:9])[CH:6]=[O:7])=[CH:22][CH:23]=1)([CH2:16][CH3:17])([CH3:14])[CH3:15] |f:2.3|
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Name
|
α-methyl-allylidene diacetate
|
Quantity
|
172 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C=C)(C)OC(C)=O
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
637 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
211 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring over a period of 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is subsequently stirred at -10° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed neutral with water and 5% sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the excess p-tert.amyl-benzene is distilled in a water-jet vacuum
|
Type
|
ADDITION
|
Details
|
treated with a solution of 80 g of potassium carbonate in 145 ml of water
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
STIRRING
|
Details
|
with intensive stirring until the saponification
|
Type
|
DISTILLATION
|
Details
|
The methanol is distilled
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)CC(C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |